tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 194278-46-1
VCID: VC17387008
InChI: InChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

CAS No.: 194278-46-1

Cat. No.: VC17387008

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate - 194278-46-1

Specification

CAS No. 194278-46-1
Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name tert-butyl 3-methylpyrazolo[4,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
Standard InChI Key KFWZDEBWSSUWOT-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS: 1072249-83-2) belongs to the pyrazolopyridine family, characterized by a fused pyrazole-pyridine ring system. Its molecular formula is C₁₂H₁₅N₃O₂, with a molar mass of 233.27 g/mol . The compound features:

  • A tert-butyloxycarbonyl (Boc) protective group at position 1.

  • A methyl substituent at position 3.

  • A pyrazolo[4,3-b]pyridine core, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight233.27 g/mol
CAS Number1072249-83-2
Storage ConditionsSealed in dry, room temperature
SMILES NotationCC1=CN2C(=NC=C2)C(=N1)C(=O)OC(C)(C)C

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) while protecting the nitrogen during synthetic modifications .

Synthetic Methodologies

Core Ring Formation

The pyrazolo[4,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds.

  • Acid- or base-catalyzed cyclization to form the fused ring system .

For example:

5-Amino-3-methylpyrazole+Methyl vinyl ketoneHClPyrazolo[4,3-b]pyridine intermediate\text{5-Amino-3-methylpyrazole} + \text{Methyl vinyl ketone} \xrightarrow{\text{HCl}} \text{Pyrazolo[4,3-b]pyridine intermediate}

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic or basic conditions. Storage at –20°C in desiccated environments is recommended.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H, tert-butyl).

    • δ 2.55 (s, 3H, methyl).

    • δ 7.25–8.10 (m, 3H, aromatic protons) .

  • IR (KBr): 1745 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (C=N pyridine).

  • MS (ESI+): m/z 234.1 [M+H]⁺ .

Applications in Medicinal Chemistry

Pyrazolopyridines are prized for their bioisosteric properties, often serving as analogs for purine-based drugs. Specific applications of this compound include:

Kinase Inhibition

The methyl and Boc groups enable selective interactions with ATP-binding pockets in kinases. For instance, derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and JAK2 in preclinical assays .

Antibacterial Agents

Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial DNA gyrase.

Industrial Production and Scalability

Large-scale synthesis employs continuous flow reactors to optimize yield (≥90%) and reduce waste. Key challenges include:

  • Minimizing byproducts during Boc protection.

  • Ensuring regioselectivity in cyclization steps .

Future Directions

Research priorities include:

  • Developing water-soluble prodrugs by modifying the ester moiety.

  • Exploring catalytic asymmetric synthesis to access enantiopure derivatives for chiral drug development.

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